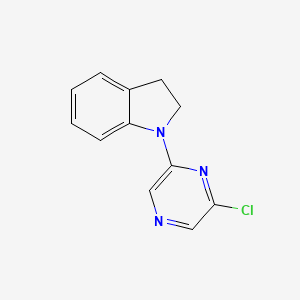
1-(6-Chloro-2-pyrazinyl)indoline
Overview
Description
1-(6-Chloro-2-pyrazinyl)indoline is a useful research compound. Its molecular formula is C12H10ClN3 and its molecular weight is 231.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research and Pharmacology
- A study by Li et al. (2013) focused on aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, which were tested for their pharmacological and antitumor efficacy. A compound identified as SMU-B showed potent inhibition effects on c-Met/ALK dual inhibitors, demonstrating significant tumor growth inhibition in human gastric carcinoma models (Li et al., 2013).
- Romagnoli et al. (2009) discovered that a compound with a pyrazino[1,2-a]indole nucleus was a potent antiproliferative agent against human leukemia K562 cells. This study highlights the compound's selectivity and potential as an anticancer agent (Romagnoli et al., 2009).
Corrosion Inhibition
- Gupta et al. (2018) synthesized spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, demonstrating their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. The study used experimental and theoretical approaches to validate the inhibitors' efficiency, showing maximum efficiency at specific concentrations (Gupta et al., 2018).
Antimicrobial Applications
- Hassan (2013) investigated the antimicrobial activity of new pyrazoline and pyrazole derivatives, including those involving the indoline structure. These compounds displayed significant activity against various bacteria and a yeast-like fungus, indicating their potential in antimicrobial applications (Hassan, 2013).
Photochromic and Photographic Systems
- Shimizu et al. (1969) studied the photochromic properties of derivatives of spiro[indoline-2,2′-benzopyran], including their reverse photochromism in polar solvents. These properties are relevant in the development of photographic systems (Shimizu et al., 1969).
- Voloshin et al. (2004) explored photochromic spiro[indoline-pyridobenzopyrans] as fluorescent metal ion sensors. Their study indicated the potential of these compounds in detecting and interacting with divalent metal ions (Voloshin et al., 2004).
Crystallographic and Structural Analysis
- Sharma et al. (2016) synthesized a new indoline derivative and analyzed its crystal structure, providing insights into the molecular arrangement and stability of such compounds (Sharma et al., 2016).
Organic Synthesis and Chemical Reactions
- Akita et al. (1989) reported on the palladium-catalyzed coupling reactions of chloropyrazines with indoles, leading to the synthesis of indole derivatives. This study contributes to the understanding of organic synthesis involving indoline compounds (Akita et al., 1989).
Mechanism of Action
Target of Action
The compound “1-(6-Chloro-2-pyrazinyl)indoline” contains an indole moiety, which is a prevalent structure in many biologically active compounds . Indole derivatives have been known to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structures and functional groups .
Mode of Action
The exact mode of action would depend on the specific target that this compound interacts with. Generally, indole derivatives can bind to their targets and modulate their activities, leading to changes in cellular functions .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives are involved in a wide range of biological processes, including signal transduction, metabolic pathways, and cell cycle regulation .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For indole derivatives, their biological effects can range from antimicrobial and anti-inflammatory activities to anticancer effects .
Properties
IUPAC Name |
1-(6-chloropyrazin-2-yl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-7-14-8-12(15-11)16-6-5-9-3-1-2-4-10(9)16/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPZAKYRTAWOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CN=CC(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249854 | |
| Record name | 1-(6-Chloro-2-pyrazinyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220020-34-7 | |
| Record name | 1-(6-Chloro-2-pyrazinyl)-2,3-dihydro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Chloro-2-pyrazinyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Trifluoromethoxy)methyl]benzoic acid](/img/structure/B1423756.png)
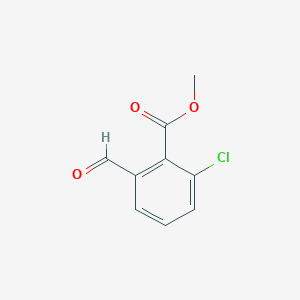
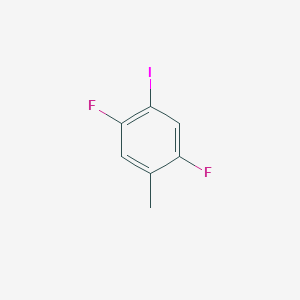
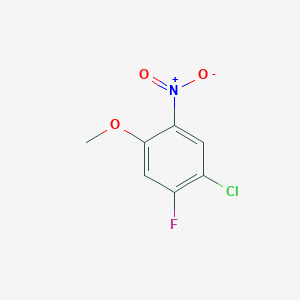
![3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1423766.png)
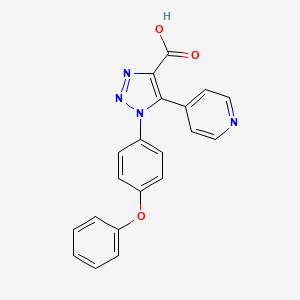
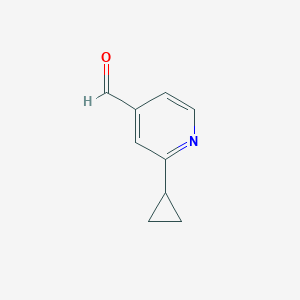
![(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1423771.png)
![4-(5,6-dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid](/img/structure/B1423772.png)
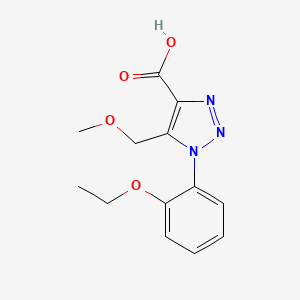
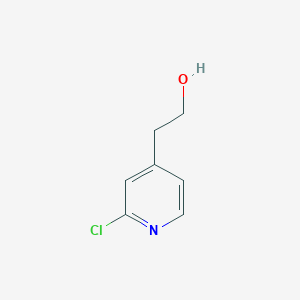
![6-Chloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1423777.png)
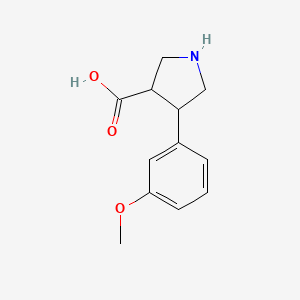
![(8-Methyl-6,10-dioxaspiro[4.5]dec-8-yl)amine](/img/structure/B1423779.png)
